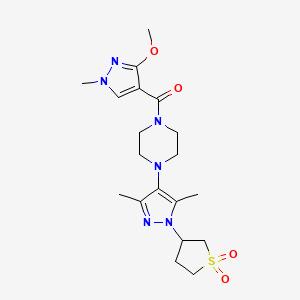
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H28N6O4S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone represents a novel structure in medicinal chemistry, particularly within the class of pyrazole derivatives. Pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and providing insights into its potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes multiple functional groups conducive to biological activity. Its IUPAC name can be broken down as follows:
- Core Structure : Pyrazole rings
- Functional Groups : Dioxidotetrahydrothiophene, methoxy, and piperazine components
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound demonstrates significant inhibitory effects on cancer cell lines. For instance:
- Cell Line Studies : In vitro assays have shown that derivatives similar to this compound exhibit IC50 values in the low micromolar range against various cancer types, indicating potent antiproliferative activity .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been demonstrated in several studies:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Example A | 0.07 | COX-2 |
| Example B | 0.08 | COX-1 |
These values suggest that the compound may effectively reduce inflammation by modulating key pathways involved in inflammatory responses .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. The compound has shown efficacy against a range of bacterial strains:
- Bacterial Assays : Minimum inhibitory concentrations (MIC) for Gram-positive and Gram-negative bacteria indicate a broad-spectrum antimicrobial activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and anti-inflammatory effects.
- Receptor Modulation : Interaction with various receptors can alter cellular signaling pathways, enhancing its therapeutic potential.
- Gene Expression Regulation : The ability to influence gene expression related to cell proliferation and inflammation is a critical aspect of its action .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on GIRK Channels : A series of tetrahydrothiophenes were characterized as GIRK channel activators, suggesting potential neurological applications .
- Anticancer Screening : A recent screening identified several pyrazole derivatives with promising anticancer activity against MCF-7 breast cancer cells .
属性
IUPAC Name |
[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O4S/c1-13-17(14(2)25(20-13)15-5-10-30(27,28)12-15)23-6-8-24(9-7-23)19(26)16-11-22(3)21-18(16)29-4/h11,15H,5-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECCKNCLORUPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CN(N=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














